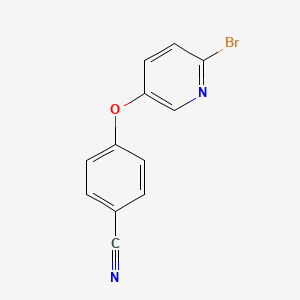![molecular formula C12H20N4 B1451685 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine CAS No. 870067-05-3](/img/structure/B1451685.png)
1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Vue d'ensemble
Description
“1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C12H20N4 . It has a molecular weight of 220.31 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” consists of a pyridine ring attached to a 1,4-diazepane ring via a methanamine bridge . The 1,4-diazepane ring also has a methyl group attached to it .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.081±0.06 g/cm3 and a predicted boiling point of 378.1±42.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine and similar compounds have been synthesized for various research purposes. For instance, Hicks et al. (1984) developed an efficient synthesis of a related compound, 4-(2-chlorophenyl)-1, 6-dihydro-1, 3, 9-trimethylimidazo[1, 2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, starting with acetyl-1-14C chloride (Hicks, Huang, Goel, & Butler, 1984). Similarly, Becerra et al. (2021) reported the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine (Becerra, Cobo, & Castillo, 2021).
Biomedical Applications
- Compounds similar to 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine have been explored for their potential biomedical applications. For example, Pandey and Srivastava (2011) synthesized a series of novel schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity (Pandey & Srivastava, 2011). Additionally, Basu et al. (2014) synthesized Iron(III) complexes with similar compounds for cellular imaging and photocytotoxicity in red light (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Chemical Transformations and Catalysis
- Research has also focused on the chemical transformations and catalytic applications of related compounds. Red'kin et al. (2012) studied the desulfurization of pyrido[3′,2′:4,5]thieno-[2,3-f]pyrrolo[1,2-a][1,4]diazepines, which are structurally related (Red'kin, Stroganova, Vasilin, & Krapivin, 2012). Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15-6-3-7-16(9-8-15)12-11(10-13)4-2-5-14-12/h2,4-5H,3,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZAGRKJZVCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



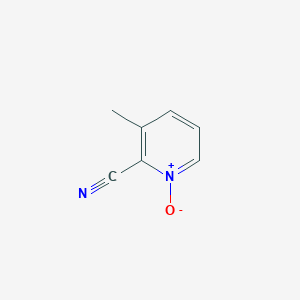
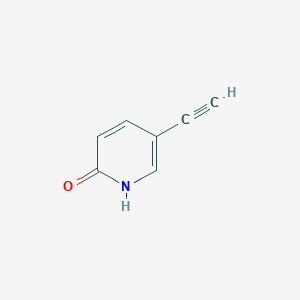
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)

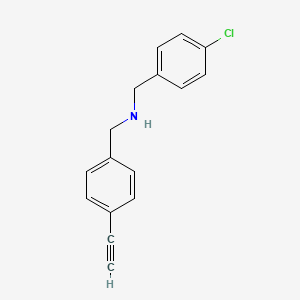

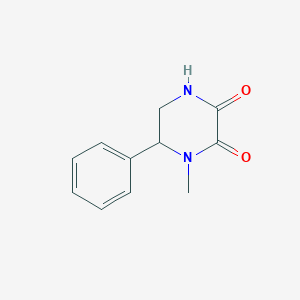
![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)
